molecular formula C7H7N3O2 B1655184 n-(Pyridin-3-ylcarbonyl)urea CAS No. 3298-38-2

n-(Pyridin-3-ylcarbonyl)urea

Cat. No. B1655184
CAS RN: 3298-38-2
M. Wt: 165.15 g/mol
InChI Key: QNTYDPGMWBEHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“n-(Pyridin-3-ylcarbonyl)urea” is a chemical compound . It is not intended for human or veterinary use and is used only for research. The molecular formula of this compound is C7H7N3O2.


Synthesis Analysis

A paper describes a tandem synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement . In particular, benzamides, picolinamide, nicotinamide, and isonicotinamide generate reactive intermediate isocyanates, in situ, in the presence of PhI (OAc) 2, which upon further reaction with aminopyridines form urea derivatives .


Molecular Structure Analysis

The molecular structure of “n-(Pyridin-3-ylcarbonyl)urea” is represented by the formula C7H7N3O2. More detailed structural data can be found in a separate interface .


Chemical Reactions Analysis

The Kjeldahl method in analytical chemistry is a method for the quantitative determination of a sample’s organic nitrogen plus ammonia/ammonium . Another study discusses the thermodynamics and reaction mechanism of urea decomposition .

Mechanism of Action

While there isn’t specific information on the mechanism of action for “n-(Pyridin-3-ylcarbonyl)urea”, urea is used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . A study also mentions the anti-inflammatory effects of pyrimidine derivatives .

Safety and Hazards

The safety data sheet for urea indicates that it causes skin irritation, serious eye irritation, and may cause respiratory problems .

Future Directions

The synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement has been reported . Future research could explore this synthesis method further. Additionally, the use of urea in the treatment of nitrogen-doped carbon leads to enhanced performance for the oxygen reduction reaction . This suggests potential future applications in this area.

properties

IUPAC Name

N-carbamoylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYDPGMWBEHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285414
Record name n-(pyridin-3-ylcarbonyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(Pyridin-3-ylcarbonyl)urea

CAS RN

3298-38-2
Record name NSC41711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(pyridin-3-ylcarbonyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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